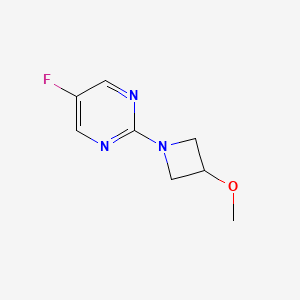

5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C8H10FN3O . It is a pyrimidine derivative, which is a class of compounds that have been extensively studied for their various chemical and biological properties .

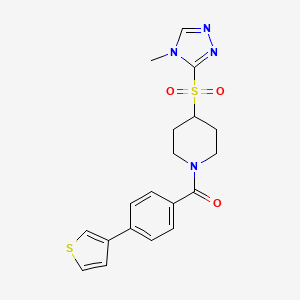

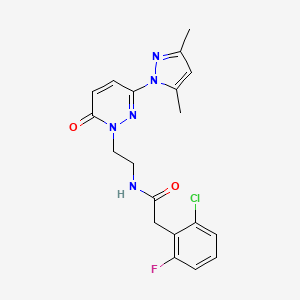

Molecular Structure Analysis

The molecular structure of “5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a fluorine atom at the 5th position and a 3-methoxyazetidin-1-yl group at the 2nd position .Scientific Research Applications

Anticancer Applications

Pyrimidine derivatives, including those with a 5-fluoro group, are known for their anticancer properties. They can act as antimetabolites, interfering with DNA synthesis and function, which is crucial in cancer treatment strategies . The specific compound may be researched for its potential efficacy against various types of cancers, leveraging its unique structure to target cancerous cells.

Antimicrobial and Antifungal Uses

The pyrimidine core is also associated with antimicrobial and antifungal activities. Researchers might explore the use of 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine in developing new antibiotics or antifungal medications, especially in the face of rising antibiotic resistance .

Cardiovascular Therapeutics

Compounds with a pyrimidine base have been utilized in the treatment of cardiovascular diseases. This compound could be investigated for its potential as an antihypertensive agent or in the treatment of other heart-related conditions .

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of pyrimidine derivatives make them candidates for the development of new pain relief drugs. Scientific research might focus on how 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine can be used to alleviate pain and reduce inflammation in various medical conditions .

Antidiabetic Activity

Pyrimidine derivatives have been shown to exhibit antidiabetic properties. Studies could be conducted to assess the effectiveness of this compound in managing blood sugar levels and its potential role in diabetes treatment plans .

Neuroprotective Effects

There is interest in the neuroprotective effects of pyrimidine derivatives, which could lead to advancements in the treatment of neurodegenerative diseases. Research might be directed towards understanding how 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine can protect neural cells and support brain health .

Mechanism of Action

Target of Action

Similar compounds like 5-fluoro-2’-deoxycytidine are known to inhibit dna methylation . This suggests that 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine might also target enzymes involved in DNA methylation.

Mode of Action

It’s plausible that it might interact with its targets by inhibiting their activity, similar to other fluoropyrimidines .

Biochemical Pathways

Fluoropyrimidines are known to affect nucleotide metabolism . They can decrease the intracellular concentration of dUTP and increase the production of dUMP, the immediate precursor of thymidine nucleotides .

Pharmacokinetics

Similar compounds like tegafur, a prodrug of 5-fluorouracil, are metabolized to 5-fu by cyp2a6 . This suggests that 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine might also be metabolized by similar enzymes.

Result of Action

Similar compounds like 5-fluoro-2’-deoxycytidine are known to inhibit cancer cell proliferation through activation of the dna damage response pathway . This suggests that 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine might have similar effects.

Action Environment

The efficacy of similar compounds can be influenced by factors such as the presence of specific enzymes (eg, CYP2A6 for tegafur ) and the cellular environment (e.g., the presence of DNA for 5-fluoro-2’-deoxycytidine ).

properties

IUPAC Name |

5-fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O/c1-13-7-4-12(5-7)8-10-2-6(9)3-11-8/h2-3,7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVZGAWDRAGJRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)

![Methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2896524.png)

![6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B2896530.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2896534.png)

![3-ethyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2896536.png)